

5-Pyridin-3-YL-1H-indazole CAS number 885272-37-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Pyridin-3-YL-1H-indazole

Cat. No.: B1395085

[Get Quote](#)

An In-Depth Technical Guide to 5-(Pyridin-3-YL)-1H-indazole (CAS No. 885272-37-7): A Privileged Scaffold for Kinase Inhibitor Discovery

Introduction

5-(Pyridin-3-yl)-1H-indazole is a heterocyclic aromatic organic compound that has emerged as a significant scaffold in medicinal chemistry and drug discovery.^[1] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, coupled with the electronic properties of the appended pyridine moiety, makes it an attractive starting point for the synthesis of targeted therapeutics.^[2] This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a particular focus on its role as a core structural motif in the development of potent kinase inhibitors for diseases such as cancer and autosomal dominant polycystic kidney disease (ADPKD).^{[3][4][5]}

Physicochemical Properties

The fundamental properties of 5-(Pyridin-3-yl)-1H-indazole are summarized below. These characteristics are essential for its handling, formulation, and interpretation of biological data.

Property	Value	Source
CAS Number	885272-37-7	Generic Chemical Supplier Data
Molecular Formula	C ₁₂ H ₉ N ₃	Generic Chemical Supplier Data
Molecular Weight	195.22 g/mol	Generic Chemical Supplier Data
Appearance	Off-white to yellow solid (typical)	Inferred from similar compounds
Solubility	Soluble in DMSO, DMF, Methanol	Inferred from synthetic protocols
Storage	Store at 0-8°C	Generic Chemical Supplier Data

Synthesis and Characterization

The synthesis of 5-(pyridin-3-yl)-1H-indazole is most effectively achieved through a two-step process, beginning with the formation of a halogenated indazole precursor, followed by a palladium-catalyzed cross-coupling reaction. This approach offers high yields and regiochemical control.

Step 1: Synthesis of 5-Bromo-1H-indazole (Precursor)

The precursor, 5-bromo-1H-indazole, is a critical intermediate. Several synthetic routes exist, with the cyclization of a substituted aniline being a common and scalable method.

Rationale: This procedure, adapted from established methods, utilizes readily available 4-bromo-2-methylaniline.^[6] The initial acetylation protects the amine, followed by nitrosation and in-situ cyclization, which is a classic approach for indazole synthesis. The subsequent hydrolysis under acidic conditions removes the acetyl group to yield the desired NH-indazole.

Detailed Protocol:

- Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 40°C. Stir the mixture for 1 hour at room temperature.
- Cyclization: Add potassium acetate (0.2 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat the mixture to reflux (approx. 68°C) and maintain for 18-20 hours. Monitor reaction completion by TLC.
- Work-up and Hydrolysis: Cool the reaction to room temperature and remove the volatiles under reduced pressure. Add water and distill azeotropically to remove residual solvents. To the crude product, add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to effect hydrolysis.
- Isolation: Cool the solution to 20°C and basify to pH 11 with 50% sodium hydroxide, keeping the temperature below 37°C. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1H-indazole. [6]

Step 2: Suzuki-Miyaura Cross-Coupling to Yield 5-(Pyridin-3-yl)-1H-indazole

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for coupling the pyridine moiety to the indazole core.[1][7]

Rationale: This reaction leverages a palladium catalyst, such as $\text{Pd}(\text{dppf})\text{Cl}_2$, which is highly effective for cross-coupling reactions involving heteroaryl halides.[8][9] A base (e.g., K_2CO_3 or Cs_2CO_3) is required to activate the boronic acid for transmetalation to the palladium center. The choice of a polar aprotic solvent like DME or a dioxane/water mixture facilitates the reaction.

Detailed Protocol:

- **Reaction Setup:** To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), 3-pyridylboronic acid (1.2-1.5 eq), a base such as K_2CO_3 (2.0-

3.0 eq), and the palladium catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 eq).

- Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
- Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[8]
- Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to afford 5-(pyridin-3-yl)-1H-indazole as a solid.

Characterization

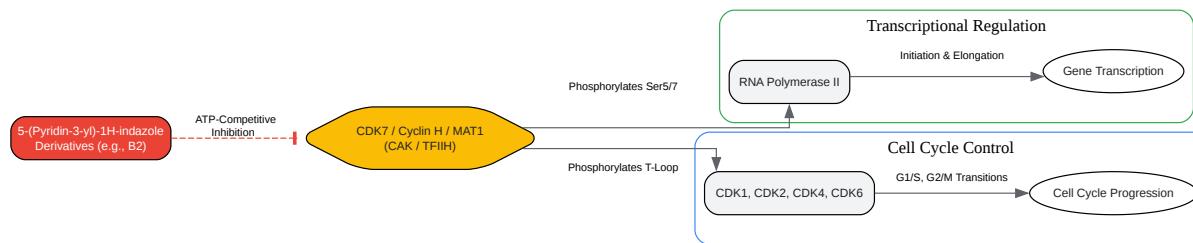
Full characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive public dataset for this specific molecule is scarce, the expected spectral data can be inferred from closely related analogues.[10][11]

- ¹H NMR: The spectrum is expected to show characteristic signals for the indazole and pyridine protons. The indazole NH proton will appear as a broad singlet at high chemical shift (>10 ppm) in DMSO-d₆. Aromatic protons will be observed in the 7-9 ppm range, with distinct coupling patterns for the substituted rings.
- ¹³C NMR: The spectrum will display 12 distinct carbon signals corresponding to the aromatic rings.
- Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion at m/z 196.08.[12]

Application in Drug Discovery: A Case Study on CDK7 Inhibition

The 5-(pyridin-3-yl)-1H-indazole scaffold serves as the foundation for a novel class of potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[\[3\]](#)[\[5\]](#) CDK7 is a master regulator of both cell cycle progression and transcription, making it a high-value target in oncology and other proliferative diseases like ADPKD.[\[3\]](#)[\[13\]](#)

Researchers have developed N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives that exhibit nanomolar potency against CDK7. The representative compound, designated B2, demonstrates exceptional inhibitory activity and selectivity.[\[3\]](#)


Compound	Target	IC ₅₀ (nM)	Key Application	Source
B2	CDK7	4	Autosomal Dominant Polycystic Kidney Disease (ADPKD)	[3]

This data highlights the power of the 5-(pyridin-3-yl)-1H-indazole core in orienting substituents to achieve high-affinity binding to the kinase active site.

Mechanism of Action and Structural Insights

CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK). CAK is responsible for the activating T-loop phosphorylation of cell cycle CDKs (CDK1, 2, 4, 6). Additionally, as part of the general transcription factor TFIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for transcription initiation.[\[6\]](#)[\[13\]](#)

Inhibitors based on the 5-(pyridin-3-yl)-1H-indazole scaffold act as ATP-competitive inhibitors, binding to the active site of CDK7 and preventing the phosphorylation of its substrates. This dual inhibition of cell cycle progression and transcription leads to potent anti-proliferative effects.

[Click to download full resolution via product page](#)

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.

Experimental Workflows

Evaluating compounds built upon the 5-(pyridin-3-yl)-1H-indazole scaffold requires a series of robust *in vitro* and *in vivo* assays.

In Vitro CDK7 Kinase Activity Assay

This assay quantitatively measures the ability of a compound to inhibit CDK7's enzymatic activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

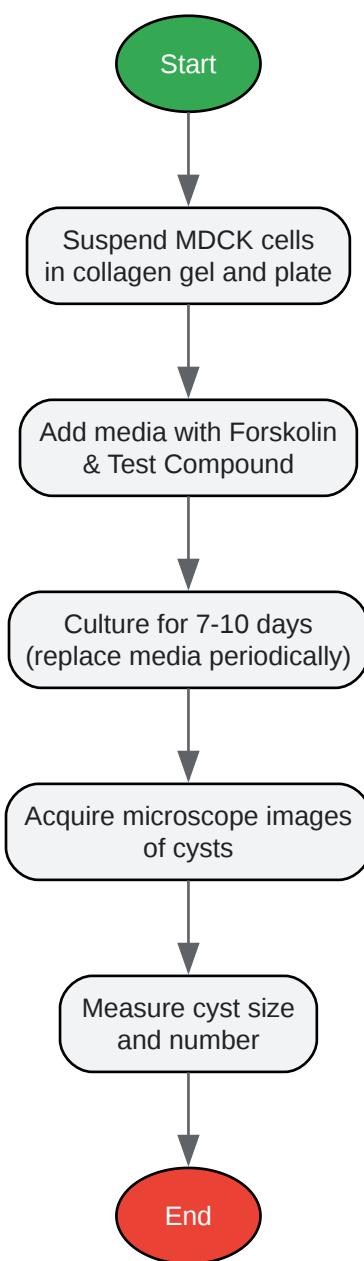
Detailed Protocol:

- Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., B2) in DMSO, followed by dilution in the reaction buffer.
- Reaction Setup: In a 384-well plate, add the test compound solution. Add a solution containing the CDK7/Cyclin H/MAT1 enzyme complex.

- Initiation: Start the kinase reaction by adding a solution containing the peptide substrate (e.g., Cdk7/9tide) and ATP (e.g., 10 μ M final concentration).[14]
- Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents (e.g., an ADP-specific antibody conjugated to a fluorophore).
- Data Acquisition: Read the plate on a suitable TR-FRET plate reader. Calculate the percentage of inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro TR-FRET kinase assay.


MDCK Cell Cyst Growth Assay

This 3D cell culture model mimics the cystic growth seen in ADPKD and is used to assess a compound's ability to inhibit cyst formation and expansion.[15]

Detailed Protocol:

- Cell Seeding: Suspend Madin-Darby Canine Kidney (MDCK) cells in a collagen gel or Matrigel matrix and plate them in a multi-well plate.[16]
- Cyst Induction: Add media containing a cAMP agonist, such as forskolin, to stimulate cyst growth.
- Treatment: Simultaneously, add media containing various concentrations of the test compound or vehicle control (DMSO).

- Culture and Monitoring: Culture the cells for several days (e.g., 7-10 days), replacing the media with fresh compound/forskolin every 2-3 days.
- Imaging and Analysis: At the end of the experiment, acquire images of the cysts using a microscope. Measure the diameter or cross-sectional area of the cysts using image analysis software.
- Data Interpretation: Compare the size and number of cysts in the compound-treated wells to the vehicle-treated wells to determine the efficacy of the inhibitor.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a 3D MDCK cyst growth assay.

In Vivo Efficacy in an ADPKD Mouse Model

To evaluate therapeutic potential in a living system, compounds are tested in genetic mouse models of ADPKD, such as the Pkd1 RC/RC model, which recapitulates the slow progression of human disease.[17]

Detailed Protocol:

- Animal Model: Utilize a relevant ADPKD mouse model (e.g., Pkd1 RC/RC mice).
- Dosing: Prepare a formulation of the test compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the mice daily or as determined by pharmacokinetic studies. A vehicle control group is run in parallel.
- Monitoring: Monitor animal health, body weight, and water consumption throughout the study. Kidney size can be non-invasively monitored using ultrasound.
- Endpoint Analysis: At the end of the study (e.g., after 5-10 weeks of treatment), euthanize the animals and harvest the kidneys.
- Outcome Measures: Measure the kidney weight to body weight ratio. Analyze blood for markers of renal function (e.g., blood urea nitrogen - BUN). Perform histological analysis on kidney sections to determine the cystic index (ratio of cyst area to total kidney area).[17][18]

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo efficacy study in an ADPKD mouse model.

Conclusion

5-(Pyridin-3-yl)-1H-indazole (CAS No. 885272-37-7) is a quintessential example of a "privileged scaffold" in modern drug discovery. Its straightforward synthesis via Suzuki coupling provides access to a versatile chemical entity that has proven invaluable for the development of highly potent and selective kinase inhibitors. The successful application of this core in creating advanced CDK7 inhibitor candidates for devastating diseases like ADPKD underscores its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this compound in their own discovery programs, paving the way for the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ijcrt.org [ijcrt.org]
- 2. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Culture of Three-Dimensional Madin–Darby Canine Kidney (MDCK) Cysts for In Vitro Drug Testing in Polycystic Kidney Disease | Springer Nature Experiments [experiments.springernature.com]
- 16. The microenvironmental determinants for kidney epithelial cyst morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. innoserlaboratories.com [innoserlaboratories.com]
- To cite this document: BenchChem. [5-Pyridin-3-YL-1H-indazole CAS number 885272-37-7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395085#5-pyridin-3-yl-1h-indazole-cas-number-885272-37-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com